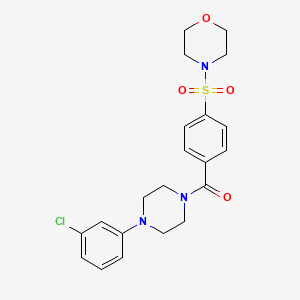

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" often involves substitution reactions and condensation processes. For instance, a related compound was synthesized by the substitution reaction of a phenyl(piperidin-4-yl)methanone oxime with a dichloro-benzenesulfonylchloride, followed by characterization through various spectroscopic techniques (Karthik et al., 2021). The synthesis process typically requires precise control of reaction conditions to achieve the desired product.

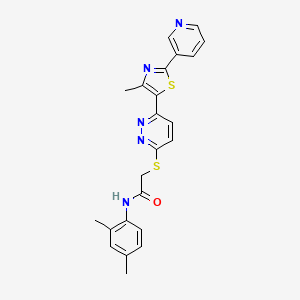

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details about their geometry and conformation. For example, single crystal X-ray diffraction studies have confirmed the structure of closely related compounds, showing that certain rings within these molecules adopt specific conformations that are crucial for their stability and reactivity (Prasad et al., 2018). The molecular structure is often stabilized by inter and intra-molecular hydrogen bonds, as well as other non-covalent interactions.

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse and can include interactions with alicyclic amines, among others. Studies have detailed the kinetics and mechanisms of these reactions, providing insights into the reactivity and stability of these compounds under various conditions (Castro et al., 2001).

Physical Properties Analysis

The physical properties of compounds in this class, including stability and solubility, can be assessed through thermal and spectroscopic analyses. Thermal gravimetric analysis, for example, has been used to determine the stability of similar compounds across different temperature ranges, providing valuable information on their physical robustness (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical reagents, electronic structure, and potential chemical transformations, are crucial for understanding the functionality and applications of these compounds. Techniques like density functional theory (DFT) calculations have been employed to optimize structural coordinates and evaluate the HOMO-LUMO energy gap, providing insights into the electronic properties and reactivity of similar molecules (Shahana & Yardily, 2020).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antituberculosis Potential : A study focused on the synthesis of piperazine derivatives related to this compound demonstrated significant in vitro anticancer and antituberculosis activities. Some derivatives showed notable activity against human breast cancer cell lines and the tuberculosis-causing bacteria M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antitumor Activity : Another research investigated 1,2,4-triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities. These compounds, including those with 3-chlorophenyl substitutions, displayed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antimicrobial Activities : Piperazine-based compounds have been synthesized and evaluated for their antimicrobial properties. Some novel diphenyl piperazine-based sulfanilamides showed better inhibitory potency against bacterial strains compared to standard antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).

Enzyme Inhibitory Activity : Compounds like morpholylureas, which include a morpholino(piperazin-1-yl)methanone moiety, have been identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest in leukemia and hormone-related cancers (Flanagan et al., 2014).

Molecular Docking and Interaction Analysis : The molecular interactions of compounds with similar structures have been studied in the context of CB1 cannabinoid receptor binding, providing insights into the binding affinities and potential therapeutic applications of these compounds (Shim et al., 2002).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential as a drug candidate, particularly given its activity as an inhibitor of AKR1C3 . Additionally, further studies could explore its synthesis, properties, and potential applications in greater detail.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a piperazine ring, are known to interact with a variety of targets, including receptors and enzymes involved in various disease states .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets in a way that enhances its pharmacokinetic properties.

Biochemical Pathways

It is known that piperazine derivatives can be found in biologically active compounds for a variety of disease states . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that enhance its bioavailability.

Result of Action

It is known that piperazine derivatives can be found in biologically active compounds for a variety of disease states . This suggests that the compound may have a variety of molecular and cellular effects.

Action Environment

It is known that certain conditions, such as storage in a dark place and at room temperature, can influence the stability of similar compounds .

Eigenschaften

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTMTRFYKYSYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)

![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)

![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)